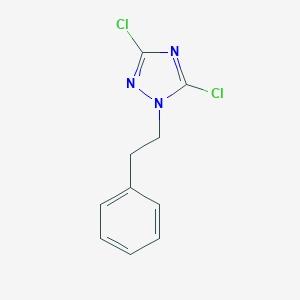![molecular formula C16H17NO2 B249454 N-[2-(biphenyl-4-yloxy)ethyl]acetamide](/img/structure/B249454.png)
N-[2-(biphenyl-4-yloxy)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(biphenyl-4-yloxy)ethyl]acetamide, also known as BPEA, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. BPEA is a derivative of the compound 4-phenylbutyric acid, which has been shown to have anti-inflammatory and anti-tumor properties. In
Mécanisme D'action
The mechanism of action of N-[2-(biphenyl-4-yloxy)ethyl]acetamide is not fully understood. However, it has been suggested that N-[2-(biphenyl-4-yloxy)ethyl]acetamide may exert its therapeutic effects through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of gene transcription. Inhibition of HDACs by N-[2-(biphenyl-4-yloxy)ethyl]acetamide can lead to the upregulation of genes involved in various cellular processes such as apoptosis, cell cycle regulation, and DNA repair.
Biochemical and Physiological Effects:
N-[2-(biphenyl-4-yloxy)ethyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. N-[2-(biphenyl-4-yloxy)ethyl]acetamide has also been shown to improve cognitive function and protect against neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(biphenyl-4-yloxy)ethyl]acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-[2-(biphenyl-4-yloxy)ethyl]acetamide is also relatively non-toxic and has low side effects, making it a safe compound for in vitro and in vivo experiments. However, N-[2-(biphenyl-4-yloxy)ethyl]acetamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experiments. N-[2-(biphenyl-4-yloxy)ethyl]acetamide also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on N-[2-(biphenyl-4-yloxy)ethyl]acetamide. One area of research is to further investigate its mechanism of action and identify its specific targets. Another area of research is to explore its potential use in combination with other compounds for the treatment of various diseases. Additionally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-[2-(biphenyl-4-yloxy)ethyl]acetamide to optimize its therapeutic potential. Finally, more studies are needed to investigate the potential side effects and safety of N-[2-(biphenyl-4-yloxy)ethyl]acetamide in humans.
Méthodes De Synthèse
N-[2-(biphenyl-4-yloxy)ethyl]acetamide can be synthesized through a multi-step process starting from 4-phenylbutyric acid. The first step involves the conversion of 4-phenylbutyric acid to 4-bromobutyric acid through the reaction with phosphorus tribromide. The second step involves the reaction of 4-bromobutyric acid with sodium ethoxide to form 2-(bromomethyl)phenyl ether. The final step involves the reaction of 2-(bromomethyl)phenyl ether with N-acetyl ethylenediamine to form N-[2-(biphenyl-4-yloxy)ethyl]acetamide.
Applications De Recherche Scientifique
N-[2-(biphenyl-4-yloxy)ethyl]acetamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. N-[2-(biphenyl-4-yloxy)ethyl]acetamide has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Nom du produit |
N-[2-(biphenyl-4-yloxy)ethyl]acetamide |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
N-[2-(4-phenylphenoxy)ethyl]acetamide |
InChI |
InChI=1S/C16H17NO2/c1-13(18)17-11-12-19-16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) |
Clé InChI |
LGPXRQMJGSBKEG-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCOC1=CC=C(C=C1)C2=CC=CC=C2 |
SMILES canonique |
CC(=O)NCCOC1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-({4-[2-(Phenylsulfonyl)ethyl]phenyl}sulfonyl)morpholine](/img/structure/B249380.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B249381.png)
![N-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B249383.png)
![N-(4-acetylphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B249384.png)

![4-[(1H-1,2,3-triazol-4-ylsulfanyl)acetyl]morpholine](/img/structure/B249386.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)

![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)

![3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249400.png)

![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)